![molecular formula C13H11N3O2S B2848808 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 940271-62-5](/img/structure/B2848808.png)
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thiophen-2-ylmethyl substituent at the 1-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.
Introduction of the thiophen-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds structurally similar to 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
- Neuroprotective Effects : There is growing interest in the neuroprotective properties of this compound. Studies suggest that it may play a role in mitigating oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds within this class may help in preserving neuronal integrity by reducing reactive oxygen species (ROS) and enhancing cellular antioxidant defenses .
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent. Its ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory conditions . This is particularly relevant in the context of autoimmune diseases where inflammation plays a central role.
Neurobiology Applications
- Modulation of Neurotransmitter Systems : The structure of this compound suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Investigations into its effects on these neurotransmitters could lead to insights into its utility in treating mood disorders and other psychiatric conditions .
- Research on Kynurenine Pathway : The kynurenine pathway is crucial for tryptophan metabolism and has been implicated in various neurological disorders. Compounds that influence this pathway are being studied for their roles in neuroinflammation and neuroprotection. Understanding how this compound interacts with this pathway could reveal new therapeutic avenues for managing neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study focusing on pyrazolo[3,4-b]pyridine derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation, suggesting that this compound may have similar properties.
Case Study 2: Neuroprotective Effects
In an experimental model of oxidative stress-induced neurotoxicity, compounds related to this compound showed a reduction in neuronal cell death and improved behavioral outcomes. These findings support further exploration into its therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid allows for unique reactivity and potential for further functionalization compared to its amide or ester analogs. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various applications.
Biological Activity
6-Methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C13H12N4O2S, and it features a complex structure that includes a pyrazolo[3,4-b]pyridine core. The presence of a thiophene group and a carboxylic acid moiety contributes to its biological activity.
Structural Characteristics:
- Molecular Formula: C13H12N4O2S
- Molecular Weight: 284.33 g/mol
- SMILES Representation:
CC1=NN(C2=C1C(=CC(=N2)C(=O)O)C3=CC=CS3)C4=CC=CC=C4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antiviral agent, anti-inflammatory drug, and inhibitor of specific enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Anti-HIV Activity: Compounds similar to 6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine have shown promising results against HIV with effective concentrations (EC50) in the low micromolar range (e.g., 3.98 µM) and high therapeutic indices (CC50/EC50 > 100) .
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. These compounds may interact with pathways involved in inflammation, providing a basis for their therapeutic use in conditions like arthritis and other inflammatory diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Tyrosine Kinase Inhibitors: The structural framework of pyrazolo[3,4-b]pyridines is conducive to the development of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. Studies have shown that modifications at specific positions can enhance inhibitory activity against different kinases .
Research Findings and Case Studies
A summary of relevant studies is provided below:
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Viral Replication: By targeting viral enzymes or receptors.
- Modulation of Immune Response: Through the downregulation of inflammatory pathways.
Properties
IUPAC Name |
6-methyl-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-5-10(13(17)18)11-6-14-16(12(11)15-8)7-9-3-2-4-19-9/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLWLAEMJSVAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)CC3=CC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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